3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Description
Properties
IUPAC Name |
3-[1-methoxy-1-(1,3-thiazol-2-yl)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-3-13(16-2,12-14-7-8-17-12)10-5-4-6-11(15)9-10/h4-9,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSTHPLYZTDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)(C2=NC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576107 | |
| Record name | 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129424-07-3 | |
| Record name | 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis—a reaction between thioamides and α-halo ketones—could theoretically generate the thiazole moiety. For example:
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Synthesis of 1,3-thiazol-2-ylpropane-1-one : Reacting thiourea with 3-chloropentane-2,4-dione under basic conditions.
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Methoxy Group Introduction : Alkylation of the intermediate ketone with methyl chloride in the presence of a base.
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Coupling to Phenol : Friedel-Crafts alkylation of phenol with the methoxy-thiazolylpropyl intermediate.
However, this route risks over-alkylation of the phenol and requires stringent temperature control.
Grignard Addition to Thiazole Derivatives
An alternative approach involves:
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Preparation of 2-(1-Methoxypropyl)thiazole : Reacting thiazole-2-carbaldehyde with a methoxypropyl Grignard reagent.
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Phenolic Coupling : Using Suzuki-Miyaura cross-coupling to attach the thiazole-propyl group to a bromophenol precursor.
This method would necessitate palladium catalysis and inert conditions, increasing complexity.
Critical Evaluation of Feasibility
Without experimental data, the viability of these routes remains speculative. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol has shown potential in various medicinal applications:
- Antimicrobial Properties: Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects: Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
- Antioxidant Activity: The phenolic structure contributes to antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
Materials Science
In materials science, the compound is explored for its utility in developing new materials with specific chemical properties:
- Polymer Additives: Its unique chemical structure allows it to function as an additive in polymers to enhance thermal stability and mechanical properties.
- Coatings and Sealants: The compound's reactivity can be harnessed for creating coatings that provide protective barriers against environmental factors.
Industrial Chemistry
The compound's applications extend to industrial chemistry where it serves as:
- Building Blocks for Synthesis: It acts as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute investigated the use of this compound as an additive in polyvinyl chloride (PVC). The findings revealed enhanced thermal stability and reduced degradation rates under UV exposure when incorporated into the polymer matrix.
Mechanism of Action
The mechanism of action of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with metal ions and other chemical species. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a phenolic structure with a methoxy-thiazole substitution, which may enhance its bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Characteristics
- Molecular Formula: C13H15NO2S
- Molecular Weight: 251.33 g/mol
- CAS Number: 129424-07-3
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction proceeds through a Schiff base formation followed by cyclization under reflux conditions using solvents like ethanol or methanol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing various thiazole derivatives showed that compounds with similar structures demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative A | 12.5 | S. aureus |
| Thiazole Derivative B | 10.0 | E. coli |
The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest that structural modifications can significantly impact bioactivity .
Anti-inflammatory Activity
In vitro studies have demonstrated the potential of this compound to reduce inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
These findings indicate that the compound could serve as a candidate for developing anti-inflammatory drugs .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound effectively neutralizes free radicals, potentially reducing oxidative stress-related damage.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results emphasize the compound's potential as a therapeutic agent in oxidative stress-related conditions .
Case Studies
Several case studies have highlighted the biological significance of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, indicating their potential application in treating infections caused by resistant pathogens.
- Anti-inflammatory Effects : Research involving animal models showed that thiazole derivatives could significantly reduce paw edema induced by carrageenan injection, suggesting their utility in inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are employed for the preparation of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, and how are key intermediates characterized?
- Methodology : The compound can be synthesized via condensation reactions between phenolic precursors and thiazole-containing intermediates. For example, analogous syntheses involve reacting hydrazine derivatives with ketones or aldehydes under ethanol reflux, followed by purification via column chromatography . Key intermediates (e.g., thiazolyl-propane derivatives) are characterized using -NMR, -NMR, and IR spectroscopy. Mass spectrometry (HRMS) confirms molecular weights.
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Structure solution using SHELXL or SIR97 refines bond lengths and angles (mean σ(C–C) ≈ 0.003 Å). Validation metrics include R factors (e.g., ) and data-to-parameter ratios (>15:1) .
Q. How is the purity and stability of this compound assessed under varying experimental conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%). Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural validation?
- Methodology : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. Cross-validation involves:
- Variable-temperature NMR to detect conformational changes.
- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
- Revisiting crystallization conditions to obtain alternative polymorphs .
Q. What strategies optimize the reaction yield and purity when introducing the 1,3-thiazol-2-yl moiety into phenolic derivatives?
- Methodology :
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiazole attachment.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Workflow : Demethylation of methoxy groups with BBr in dichloromethane (DCM) at 0–25°C, followed by quenching with methanol to prevent over-hydrolysis .
Q. How does the methoxy group's electronic effects influence the compound's reactivity in further functionalization reactions?
- Methodology : The methoxy group acts as an electron-donating substituent, activating the phenol ring for electrophilic substitution. Quantitative analysis includes:
- Hammett σ constants to predict substituent effects.
- Competitive reactions with electrophiles (e.g., nitration, sulfonation) to compare regioselectivity .
Q. What computational tools are effective for modeling the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess binding affinities. Key steps:
- Ligand preparation (Protonation states at pH 7.4 via MarvinSketch).
- Protein-ligand complex equilibration (NPT ensemble, 310 K).
- Binding free energy calculations (MM-PBSA) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data when the refined structure deviates from spectroscopic predictions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
